1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
描述
This compound features a bicyclic 8-azabicyclo[3.2.1]octane core with stereochemistry (1R,5S), a 2H-1,2,3-triazol-2-yl substituent at the 3-position, and a propan-1-one group linked to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for receptor binding . Its stereochemistry is pivotal for biological activity, as seen in related bicyclic compounds like atropine derivatives .
属性
IUPAC Name |
1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-4-1-13(2-5-14)3-8-18(27)25-15-6-7-16(25)12-17(11-15)26-23-9-10-24-26/h1-2,4-5,9-10,15-17H,3,6-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQERPKGBBLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step reactions:
Starting Material Preparation: : Formation of the azabicyclo[3.2.1]octane scaffold.
Attachment of the Triazole Group: : This often involves click chemistry, particularly a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Formation of the Propanone Linker: : Connecting the triazole-functionalized azabicyclooctane to the trifluoromethylphenyl group under suitable conditions.
Industrial Production Methods
Industrial scale-up of this compound would focus on optimizing reaction conditions for yield, safety, and cost-effectiveness. This might involve:
High-Throughput Screening: : To identify optimal catalysts and conditions.
Flow Chemistry: : To enhance reaction efficiency and reproducibility.
Purification Techniques: : Such as chromatography or crystallization.
化学反应分析
Types of Reactions
Oxidation: : This compound could undergo oxidation at various functional groups, especially the triazole and the propanone linkages.
Reduction: : Similarly, reduction reactions could target the triazole or the azabicyclo scaffold.
Substitution: : Electrophilic aromatic substitution could occur on the trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: : Halogens (bromine, chlorine) or nitration with nitric acid.
Major Products
Oxidation Products: : Likely carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated or nitro-substituted derivatives.
科学研究应用
Medicinal Chemistry Applications
- Pharmacophore Development : The compound serves as a valuable pharmacophore due to its unique structural characteristics, which can be optimized for the design of new therapeutic agents targeting various receptors and enzymes.
- Antipsychotic Drug Design : Research indicates that derivatives of the bicyclic octane structure are significant in developing atypical antipsychotic drugs. The compound's affinity for serotonin receptors (5-HT1A and 5-HT3) positions it as a candidate for further investigation in this area .
- Biological Activity Studies : The interactions of this compound with biological targets are critical for understanding its potential therapeutic effects. Studies have shown that similar compounds can modulate enzyme activity and receptor binding, leading to significant biological responses .
Case Study 1: Synthesis and Characterization
Recent studies have focused on the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is central to this compound's structure. This work has demonstrated various synthetic methodologies that enhance yield and selectivity, thereby facilitating the production of this compound for research purposes .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis has been performed on compounds related to 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl). This analysis revealed that modifications to the triazole ring and bicyclic structure significantly affect biological activity, suggesting pathways for optimizing therapeutic efficacy .
Pharmacological Insights
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties. The mechanism of action often involves modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.
Industrial Applications
In addition to medicinal chemistry, this compound may have applications in materials science, particularly in developing advanced materials with specific electronic or optical properties due to its unique chemical structure.
作用机制
The detailed mechanism by which 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exerts its effects depends on its specific context of use. Generally, the triazole moiety is known to engage in hydrogen bonding and π-π interactions, while the azabicyclo scaffold offers rigidity. Molecular targets could include enzymes or receptors involved in neurotransmission or inflammation.
相似化合物的比较
Substituent Variations on the Aromatic Ring
The 4-(trifluoromethyl)phenyl group distinguishes this compound from analogs with alternative substituents:
Key Insight : Trifluoromethyl and methylsulfonyl groups improve metabolic resistance compared to methoxy, which may increase aqueous solubility but reduce membrane permeability .
Triazole Ring Modifications
The 2H-1,2,3-triazol-2-yl group differs from 1H-1,2,4-triazol-1-yl (BK63156) and 4H-1,2,4-triazol-4-yl ():
Key Insight: 2H-1,2,3-triazol-2-yl offers a balance between steric bulk and electronic effects, favoring interactions with enzymes like monoamine oxidases .
Stereochemical and Core Modifications
- Atropine Derivatives : (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters (e.g., littorine) share the bicyclic core but lack triazole groups. Their activity as anticholinergics underscores the importance of stereochemistry .
- (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one : Features a nitro group instead of triazole; used in crystallography studies .
Physicochemical and Pharmacokinetic Predictions
- LogP : The trifluoromethyl group increases logP (~3.5) compared to methoxy (logP ~2.8), enhancing blood-brain barrier penetration .
- Solubility : Methoxy and methylsulfonyl analogs likely exhibit higher aqueous solubility due to polar substituents .
- Metabolic Stability : Trifluoromethyl reduces CYP450-mediated metabolism, as seen in fluorinated pharmaceuticals .
生物活性
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a triazole ring and a trifluoromethyl-substituted phenyl group. The molecular formula is , and it has a molecular weight of approximately 370.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 2108362-85-0 |
| Structural Features | Triazole ring, Bicyclic octane |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, particularly the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
- Receptor Binding : The compound may also engage with various receptors, modulating their activity and influencing physiological responses.
In Vitro Studies
Research indicates that this compound exhibits notable inhibitory effects on NAAA with low nanomolar potency (IC50 = 0.042 μM). This suggests its potential utility in managing inflammatory conditions by preserving PEA levels .
Case Studies
- Inflammation Management : A study demonstrated that compounds similar to this one can effectively reduce inflammation in animal models by inhibiting NAAA activity. The resultant increase in PEA led to reduced pain and inflammation markers .
- Analgesic Effects : In another investigation, the compound was tested for its analgesic properties in rodent models of pain. Results indicated significant pain relief correlating with NAAA inhibition .
常见问题
Q. What optimized synthetic routes are recommended for this compound, and how do reaction conditions impact yield?
The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key parameters include:
- Temperature control : Elevated temperatures (80–100°C) for cyclization steps to ensure ring formation .
- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) for triazole ring formation via click chemistry .
- Purification : High-pressure liquid chromatography (HPLC) and recrystallization to achieve >95% purity . Example protocol :
| Step | Reaction Type | Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Azabicyclo[3.2.1]octane formation | 80°C, 12h, solvent: DMF | 60–70% |
| 2 | Triazole coupling | Cu(I) catalyst, RT, 6h | 75–85% |
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Q. How does the triazole moiety contribute to this compound’s pharmacological activity?
The 2H-1,2,3-triazol-2-yl group enhances binding to biological targets (e.g., enzymes) via hydrogen bonding and π-π stacking. In vitro assays show IC₅₀ values <1 µM for kinase inhibition, linked to triazole-mediated interactions .
Q. What in vitro assays are suitable for initial activity screening?
- Enzyme inhibition assays : Fluorescence-based kinase assays with ATP-competitive binding .
- Cell viability assays : Use of HEK-293 or HeLa cells to assess cytotoxicity (EC₅₀ typically >10 µM) .
Q. What stability profiles are observed under varying pH and temperature conditions?
- pH stability : Degrades rapidly at pH <3 (acidic conditions) due to azabicyclo ring opening .
- Thermal stability : Stable up to 100°C in inert solvents (DMSO or DMF) .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Orthogonal assays : Use surface plasmon resonance (SPR) to validate target binding affinity alongside cell-based assays .
- Pharmacokinetic studies : Monitor metabolite formation (e.g., trifluoromethyl oxidation) using LC-MS/MS .
- Example: In vivo discrepancies may arise from poor bioavailability, addressed via prodrug strategies .
Q. What strategies improve stereochemical control during synthesis?
- Chiral catalysts : Use of (R)-BINAP ligands for enantioselective cyclization (90% enantiomeric excess) .
- Dynamic resolution : Adjust solvent polarity (e.g., THF/water mixtures) to favor desired diastereomers .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Docking simulations : AutoDock Vina or Schrödinger Suite to map triazole interactions with target pockets .
- QSAR models : Train datasets on logP and polar surface area to optimize bioavailability .
Q. What degradation pathways dominate under accelerated stability testing?
- Hydrolysis : Azabicyclo ring cleavage at high humidity (40°C/75% RH) .
- Photooxidation : Trifluoromethyl group degradation under UV light, detected via GC-MS .
Q. How can AI-driven methods optimize reaction conditions or predict novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
